p-AZOBENZENEARSONATE

Descripción

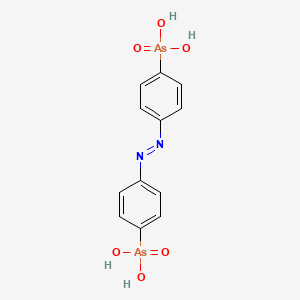

Structure

2D Structure

Propiedades

Número CAS |

7334-23-8 |

|---|---|

Fórmula molecular |

C12H12As2N2O6 |

Peso molecular |

430.08 g/mol |

Nombre IUPAC |

[4-[(4-arsonophenyl)diazenyl]phenyl]arsonic acid |

InChI |

InChI=1S/C12H12As2N2O6/c17-13(18,19)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(20,21)22/h1-8H,(H2,17,18,19)(H2,20,21,22) |

Clave InChI |

ITRMROGJSNWFKO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

SMILES canónico |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Sinónimos |

Azophenylarsonate p Azobenzenearsonate p-Azobenzenearsonate para Azobenzenearsonate para-Azobenzenearsonate |

Origen del producto |

United States |

Molecular and Cellular Immunological Interactions Mediated by P Azobenzenearsonate

Antigen Recognition and Presentation Dynamics

The immune system's interaction with the hapten p-azobenzenearsonate (ABA) is a well-studied model for understanding the fundamental principles of antigen recognition and the ensuing cellular and humoral immune responses. As a small molecule, ABA itself is not immunogenic and requires conjugation to a larger carrier molecule to elicit a significant immune response. This section delves into the dynamics of how ABA-carrier conjugates are recognized, processed, and presented to immune cells, ultimately leading to the activation of specific lymphocytes.

Mechanisms of Immune Response Elicitation by this compound Conjugates

The elicitation of an immune response by this compound (ABA) conjugates is a multi-step process that engages both B and T lymphocytes. When introduced into the body, ABA conjugated to a carrier protein can stimulate B cells to produce antibodies. A significant portion of the antibodies produced by certain mouse strains, such as A/J mice, against p-azophenylarsonate (ARS)-protein conjugates share a cross-reactive idiotype (CRIA), indicating a focused and somewhat restricted B cell response. nih.gov

The nature of the immune response can be directed towards different components of the conjugate. For instance, a bifunctional antigen, (4-hydroxy-5-iodo-3-nitrophenyl)acetyl-epsilon-aminocaproyl-L-tyrosine-azobenzene-p-arsonate [NIP-cap-TYR(ABA)], was observed to induce significant antibody formation against the NIP-cap moiety, but very little against the ABA-TYR component in rats and guinea pigs. nih.gov This highlights the concept of immunodominance, where the immune system preferentially responds to certain epitopes over others within a complex antigen.

Furthermore, immunization with ABA conjugates can stimulate T helper cells, which are crucial for a robust immune response. In mice, immunization with an ABA-GAT (glutamic acid, alanine, tyrosine) conjugate stimulates ABA-specific helper T cells in strains that are genetic non-responders to the GAT carrier protein alone. nih.gov This demonstrates that the hapten can become the dominant T cell epitope when the carrier itself is not strongly recognized. The activation of these hapten-specific T cells is a key mechanism by which ABA conjugates drive the immune response. nih.govnih.gov

The process of immune response elicitation also involves a phenomenon known as somatic evolution of the antibody variable regions. Following immunization with an ARS-conjugated protein, B cells are stimulated to produce anti-ARS antibodies. Initially, the variable regions of these antibodies are not somatically mutated. However, after a secondary immunization, B cells producing mutated versions of these variable regions, which bind to ARS with higher affinity, come to dominate the response. springernature.com This affinity maturation is a hallmark of a T-cell dependent antibody response and is crucial for generating highly effective antibodies.

Influence of Carrier Systems and Conjugation Strategies on Immunogenicity

The immunogenicity of a hapten like this compound (ABA) is critically dependent on the carrier molecule to which it is conjugated and the method used for conjugation. Haptens are too small to elicit an immune response on their own because they cannot cross-link B cell receptors or be effectively presented to T cells. nih.gov By attaching them to a larger carrier molecule, the hapten-carrier conjugate becomes immunogenic. nih.gov

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is a large, highly immunogenic protein that is evolutionarily distant from mammals, making it a very effective carrier. BSA is smaller but also widely used due to its availability and well-characterized structure. The choice of carrier can influence the nature of the immune response. For example, in mice that are genetically low responders to ABA-tyrosine, immunization with ABA coupled to a synthetic polymer, poly-GLT15, for which they are also non-responders, surprisingly led to strong proliferative responses to ABA-tyrosine. nih.gov This suggests that the carrier can modulate the recognition of the hapten epitope.

The strategy used for conjugation is also a crucial factor. The goal of conjugation is to covalently link the hapten to the carrier protein. Several chemical methods are available, and the choice depends on the functional groups present on the hapten and the carrier. Common methods include:

EDC/NHS coupling: This method forms a stable amide bond between a carboxyl group and an amine group. It is a widely used and effective method for conjugating peptides and proteins.

Maleimide conjugation: This strategy targets sulfhydryl groups (thiols) to form stable thioether bonds, which is useful for conjugating cysteine-containing peptides.

Glutaraldehyde conjugation: This method cross-links primary amine groups.

The density of the hapten on the carrier molecule, known as the haptenic density, also influences the strength and type of the immune response. nih.gov An optimal epitope density is required to elicit a strong immune response. nih.gov Over-conjugation can sometimes lead to the masking of important epitopes or the induction of immunological tolerance. The orientation of the hapten and its distance from the carrier can also affect how it is recognized by the immune system.

In the context of ABA, prior immunization with ABA-tyrosine, either alone or coupled to dodecanoylated bovine serum albumin (a lipid-modified BSA), was shown to prime rats for an enhanced antibody response to a subsequent challenge with a bifunctional antigen containing ABA. nih.gov This demonstrates that the carrier system and priming strategy can significantly impact the subsequent humoral response.

Structural Determinants of T-Cell Recognition for this compound Derivatives

The recognition of this compound (ABA) derivatives by T cells is highly specific and depends on precise structural features of the antigen. Studies using various analogs of ABA-tyrosine (ABA-tyr) have been instrumental in mapping the key structural determinants required for T cell activation.

One of the most critical features is the presence of charged groups at the alpha-carbon of the tyrosine moiety. Derivatives of ABA-tyr that lack either the amino group, the carboxyl group, or both, are unable to stimulate ABA-L-tyr specific T cell lines. This indicates that these charged groups play a crucial role in the interaction with either the MHC molecule or the T cell receptor (TCR), or both.

The arsonate group (AsO3H2) itself is a key determinant of specificity. In rats, there is an exquisite specificity for the AsO3H2 group, while in mice, some cross-reactivity is observed when other acidic groups are substituted, but not with neutral groups. This suggests that the chemical nature of this haptenic group is a primary focus of T cell recognition. The azo linkage connecting the benzenearsonate to the tyrosine is also essential for specificity.

The phenolic ring of the tyrosine is another important structural component. Modifications to this part of the molecule can significantly impact T cell recognition. The specificity for the amino and carboxyl groups of the tyrosine moiety suggests that this end of the molecule is involved in interactions that are dependent on both charge and hydrophilic properties.

These structural requirements can be conceptualized in terms of an "epitope," which determines the specificity of the interaction with the TCR, and an "agretope," which dictates the association with the appropriate MHC molecule. For an ABA derivative to be recognized by a T cell, it must be capable of being processed down to these minimal essential structures and then bind effectively to the MHC molecule in a way that presents the key epitope to the TCR.

The fine specificity of T cell clones for ABA and its analogs suggests that a site on the T cell receptor may interact directly with the hapten, in addition to interacting with the presenting MHC molecule. nih.gov This dual recognition ensures the high degree of specificity observed in T cell responses to ABA derivatives.

| Structural Feature | Importance for T-Cell Recognition |

| Arsonate Group (AsO3H2) | A primary determinant of specificity, particularly in rats. |

| Azo Linkage | Essential for maintaining the specific conformation recognized by the T cell. |

| Phenolic Ring of Tyrosine | A critical component of the recognized structure. |

| Charged Amino Group (alpha-carbon) | Essential for T cell activation. |

| Charged Carboxyl Group (alpha-carbon) | Essential for T cell activation. |

Humoral Immune Responses and Antibody Repertoire Analysis

The humoral immune response to this compound (ABA) is characterized by the production of specific antibodies by B lymphocytes. This response is a classic example of a T-cell dependent antibody response to a hapten-carrier conjugate. When an animal is immunized with an ABA-protein conjugate, B cells with surface receptors that can bind to the ABA hapten are selected and activated. This activation, in most cases, requires help from T helper cells that have been primed by the same ABA-carrier conjugate.

Upon activation, B cells differentiate into plasma cells, which secrete large quantities of anti-ABA antibodies, and memory B cells, which provide long-term immunity. The secreted antibodies can then circulate in the blood and lymph, where they can bind to the ABA hapten and mediate its clearance through various effector mechanisms, such as opsonization and complement activation.

A notable feature of the anti-ABA antibody response in certain strains of mice, like the A/J strain, is the expression of a cross-reactive idiotype (CRIA). nih.gov An idiotype is a set of antigenic determinants (idiotopes) on the variable region of an antibody. The presence of a shared idiotype among a large proportion of anti-ABA antibodies suggests that the B cell response is dominated by a limited number of B cell clones that use a particular set of immunoglobulin variable region genes. nih.gov

Analysis of the antibody repertoire provides deeper insights into the humoral response. Studies have shown that while the potential to generate CRIA-positive precursor B cells exists in the non-immune repertoire of both A/J and BALB/c mice, the expression of this idiotype in the serum antibody response is highly regulated. nih.gov In A/J mice immunized with ARS-protein conjugates, both the precursor B cell population and the serum antibodies become dominated by the CRIA. nih.gov The frequency of CRIA-positive B cells can increase by over 100-fold after immunization. nih.gov

Induction and Characterization of this compound-Specific Antibody Responses

The immune response to this compound is characterized by the production of antibodies with varying degrees of structural similarity, particularly in the variable regions that dictate antigen binding. In certain inbred mouse strains, such as A/J and BALB/c, the anti-ABA antibody response is dominated by specific families of antibodies that share common idiotypes, which are antigenic determinants within the variable region of the antibody itself.

In A/J mice, the majority of the anti-ABA antibodies produced after immunization share a cross-reactive idiotype (CRI). oup.com This indicates a restricted genetic origin for a significant portion of the antibody response. Similarly, BALB/c mice also produce anti-ABA antibodies with a characteristic CRI, although it is distinct from the one found in A/J mice. nih.gov The expression of these CRIs is linked to the immunoglobulin heavy chain locus. nih.gov

The characterization of these antibody responses has revealed a degree of heterogeneity. For instance, in BALB/c mice, the CRI-positive antibodies can be divided into two subfamilies, designated CRIC1 and CRIC2, which are encoded by different VH germ-line genes but utilize nearly identical Vκ genes. oup.com While CRIC1 is a major component of the BALB/c response, both are minor components in A/J mice. oup.com Furthermore, studies in rabbits have also demonstrated the production of anti-p-azobenzenearsonate antibodies with restricted heterogeneity, particularly after multiple immunizations. oup.com This suggests that the immune system often selects and expands B-cell clones producing antibodies with specific structural features to recognize this hapten.

Evolution of Antibody Variable Region Structures and Genetic Basis of Diversity

The remarkable diversity of antibodies is generated through a series of genetic mechanisms. slideshare.net In the case of the anti-p-azobenzenearsonate response, particularly the CRI-positive antibodies in A/J mice, it has been shown that a single germ-line VH gene is responsible for encoding the heavy chains of all these antibodies. nih.gov The diversity observed among these antibodies, therefore, arises primarily from somatic mutation, a process where point mutations are introduced into the variable region genes during the B-cell response. nih.govnih.gov

The structure of the variable regions, particularly the complementarity-determining regions (CDRs) that directly contact the antigen, is critical for specificity. The third hypervariable region of the heavy chain (CDR3) is often the most diverse, and in the anti-ABA response, the D segment plays an important role in the expression of the idiotype. nih.govcmu.edu

Cross-Reactive Idiotypes (CRI) in Anti-p-AZOBENZENEARSONATE Antibodies

A defining feature of the immune response to this compound in certain mouse strains is the consistent production of antibodies that share cross-reactive idiotypes (CRI). These idiotypes are serological markers for specific V-region structures. In A/J mice, a major CRI is expressed on a large proportion of anti-ABA antibodies. oup.com In contrast, BALB/c mice express a different dominant CRI, with only a minor cross-reactivity to the A/J idiotype. nih.gov

The expression of these CRIs is genetically controlled and linked to the immunoglobulin heavy chain allotype locus. nih.gov The structural basis for these idiotypes has been extensively studied. For the major CRI in A/J mice, it is primarily determined by the heavy chain V-region, which originates from a single germ-line VH gene. nih.gov The light chain and the JH segment have less influence on the expression of this idiotype. nih.gov

Interestingly, somatic mutations that arise during the immune response can sometimes lead to the loss of a CRI. nih.gov This suggests a dynamic interplay between the selection for antigen binding and the maintenance of specific idiotypic structures. The study of CRIs has been invaluable for understanding the genetic basis of the antibody repertoire and the regulation of the immune response.

Characteristics of Cross-Reactive Idiotypes (CRI) in Anti-p-Azobenzenearsonate Response

| Mouse Strain | CRI Designation | Prevalence | Genetic Basis | Key Features | Reference |

|---|---|---|---|---|---|

| A/J | Major CRI (CRIA) | Major component of the anti-ABA response. | Encoded by a single germ-line VH gene. | Primarily determined by the heavy chain V-region. | oup.comnih.gov |

| BALB/c | CRIC | Major component of the anti-ABA response. | Encoded by at least two different germ-line VH genes (for CRIC1 and CRIC2). | Represents 20-65% of anti-ABA antibodies in individual mice. | oup.comnih.gov |

| A/J | Minor CRI (36-60) | Minor component of the anti-ABA response. | Encoded by a single VH gene, highly homologous to the one in BALB/c. | Becomes the dominant idiotype in BALB/c mice. | nih.gov |

Somatic Hypermutation and Affinity Maturation in this compound Antibody Responses

Somatic hypermutation (SHM) is a key process for the maturation of the antibody response, introducing point mutations into the variable regions of immunoglobulin genes at a high rate. wikipedia.orgyoutube.com This process, coupled with antigen-driven selection of B cells, leads to affinity maturation, where the average affinity of antibodies for the antigen increases over time. mdpi.com

The anti-p-azobenzenearsonate system has been a valuable model for studying SHM and affinity maturation. It has been demonstrated that all antibodies expressing the predominant idiotype in A/J mice are derived from a single VH gene through somatic mutation. nih.gov Some of these mutations have been shown to directly impact the affinity for the ABA hapten. For instance, a cluster of four consecutive somatic mutations in the second complementarity-determining region (CDR2) of the heavy chain was found to enhance affinity for this compound. nih.gov

However, the process of somatic mutation can also generate antibodies with reduced or no affinity for the original immunogen. nih.gov This highlights that SHM is a random process, and it is the subsequent selection by antigen that favors the survival and expansion of B cells producing higher-affinity antibodies. The study of these mutations provides insights into the molecular basis of antibody-antigen interactions and the evolutionary pressures that shape the immune response.

Engineered Antibody Specificity through Mutational Analysis

The detailed understanding of the structure-function relationships in anti-p-azobenzenearsonate antibodies has enabled the engineering of their binding properties through targeted mutations. By introducing specific amino acid substitutions into the variable regions, researchers have been able to modulate both the affinity and specificity of these antibodies.

For example, introducing a cluster of four naturally occurring somatic mutations into an unmutated anti-ABA antibody was shown to increase its affinity for the hapten. nih.gov Conversely, removing these mutations from a high-affinity antibody reduced its binding strength. nih.gov These studies confirm the direct role of these specific somatic mutations in enhancing antigen binding.

Furthermore, it has been demonstrated that even single amino acid changes can have dramatic effects on antibody specificity. Such targeted mutagenesis not only provides definitive evidence for the role of individual residues in antigen recognition but also holds promise for the rational design of antibodies with novel binding properties for therapeutic and diagnostic applications.

Cellular Immune Responses and T Cell Subpopulation Function

The immune response to this compound is not limited to antibody production but also involves a significant cellular component mediated by T lymphocytes. T cells play a crucial role in regulating the B-cell response and can also mediate delayed-type hypersensitivity (DTH) reactions.

Studies have identified distinct subpopulations of ABA-specific helper T cells that mediate different forms of T-B cell cooperation. nih.gov One subpopulation of radioresistant T cells can help B cells recognize a different antigen (trinitrophenyl, TNP) when ABA and TNP are presented on separate molecules. nih.gov In contrast, a radiosensitive T-cell subpopulation requires that the ABA and TNP determinants be physically linked on the same molecule to provide help. nih.gov Both of these helper T-cell subsets possess receptors that can specifically recognize the ABA determinant. nih.gov

The regulation of the T-cell response to this compound is also complex, involving a network of suppressor T cells. A suppressor pathway has been described that involves the interaction between anti-idiotypic second-order T suppressor cells and CRI-positive, ABA-primed T cells. nih.gov This interaction leads to the suppression of idiotype-negative T cells that would otherwise mediate DTH. nih.gov

Antigen-presenting cells, such as dendritic cells, are critical for initiating T-cell responses. Dendritic cells from rats have been shown to be highly effective at presenting ABA conjugates to T cells, stimulating their proliferation. nih.gov This highlights the importance of these professional antigen-presenting cells in orchestrating the cellular immune response to this hapten.

T-Cell Subpopulations in the Response to this compound

| T-Cell Subpopulation | Function | Key Characteristics | Reference |

|---|---|---|---|

| Radioresistant Helper T-cells | Mediate "unlinked" T-B cooperation. | Can provide help to B-cells recognizing a different antigen on a separate molecule. | nih.gov |

| Radiosensitive Helper T-cells | Mediate "linked" T-B cooperation. | Require the T-cell and B-cell epitopes to be on the same molecule. | nih.gov |

| Anti-idiotypic Second-order T Suppressor Cells (Ts2) | Suppress DTH responses. | Interact with CRI-positive T-cells to inhibit idiotype-negative DTH-mediating T-cells. | nih.gov |

Development and Characterization of this compound-Specific T Cell Clones and Lines

The immune response to this compound, particularly when conjugated to L-tyrosine (ABA-Tyr), is under precise genetic control. Studies have shown that while most mouse strains mount a significant proliferative response to ABA-Tyr, strains with the H-2b haplotype at both I-A and I-E loci exhibit consistently weaker responses. The high responder trait has been shown to be dominant. nih.gov Long-term T cell lines and clones specific for ABA-Tyr have been established, allowing for detailed characterization of their properties. The majority of these T cell clones are I-A restricted, with a smaller subset being I-E restricted. nih.gov

The fine antigen specificity of these clones has been investigated using structural analogs of ABA-Tyr. This has led to the classification of clones into distinct groups based on their responsiveness to antigens like ABA-histidine (ABA-His) and other derivatives. Some clones respond equally to ABA-His and ABA-Tyr, while others show a reduced or no response to ABA-His, indicating a high degree of specificity. nih.gov Further studies have defined three fine specificity groups based on responses to analogs of ABA-Tyr with modifications to the side chain, demonstrating that even minor structural changes can significantly impact T cell recognition. oup.com

I-E-restricted T cell clones have been categorized into three types based on their recognition patterns: Type I clones recognize the antigen only on syngeneic antigen-presenting cells (APCs), Type II clones exhibit both antigen-specific and allogeneic reactivity, and Type III clones show degenerate recognition of the antigen in the context of different I-E molecules. nih.gov

| Clone Type | MHC Restriction | Antigen Specificity Characteristics | Reference |

|---|---|---|---|

| I-A Restricted | I-A | Majority of ABA-Tyr specific clones. Can be subdivided based on fine specificity for ABA-Tyr analogs (e.g., ABA-His). | nih.gov |

| I-E Restricted | I-E | A minority of ABA-Tyr specific clones. | nih.gov |

| Type I (I-E Restricted) | I-E | Recognize antigen only in the context of syngeneic APCs. | nih.gov |

| Type II (I-E Restricted) | I-E | Recognize antigen with high MHC restriction but also proliferate in response to allogeneic stimuli. | nih.gov |

| Type III (I-E Restricted) | I-E | "Degenerate" MHC-restricted recognition of antigen, responding to antigen presented by multiple I-E-bearing APCs. | nih.gov |

Mechanisms of Delayed-Type Hypersensitivity (DTH) Induced by this compound

Delayed-type hypersensitivity (DTH) is a T cell-mediated inflammatory response that takes 24-72 hours to develop. The this compound system has been instrumental in dissecting the mechanisms of DTH. Immunization with ABA-Tyr can induce a DTH response that is specific for the hapten and avoids the complication of anti-hapten antibody responses. nih.gov This ABA-Tyr-specific DTH is under the control of Immune response (Ir) genes, with non-responsiveness associated with the b haplotype across the Ia region. nih.gov In contrast, contact sensitivity induced by the reactive ABA diazonium salt is not under the same apparent Ir gene control. nih.gov

The DTH response to ABA can be adoptively transferred to naive recipients using T cells from sensitized animals. nih.gov The effector cells responsible for this transfer are thymus-dependent T cells. nih.gov Furthermore, in vitro propagated ABA-Tyr-reactive T cell clones are capable of mediating DTH, eliciting a response with similar dose dependency, I-Ak restriction, and antigen specificity as seen with in vivo immunization. nih.gov Studies in rats have also demonstrated the induction of DTH to mono-azobenzene-arsonate-N-acetyl-L-tyrosine, with cellular sensitivity assessed by both in vivo skin reactions and in vitro assays like lymphocyte proliferation and migration inhibition. nih.gov

T Cell Receptor (TCR) Centricity and Antigen Recognition Paradigms

The recognition of the this compound hapten by T cells is a well-studied model for understanding the structural basis of T cell receptor (TCR) interaction with the antigen-MHC complex. Research has identified that the murine TCR V alpha 3 gene segment is strongly associated with reactivity to this compound. nih.gov This is supported by several lines of evidence:

A majority of arsonate-reactive T cell clones tested utilize the V alpha 3 gene segment. nih.gov

Splenic T cell cultures enriched for arsonate-responsive cells show increased expression of V alpha 3 mRNA. nih.gov

Transfer of a V alpha 3-containing alpha chain can confer arsonate responsiveness to a recipient T cell. nih.gov

This suggests that the V alpha 3 gene segment encodes a protein sequence that may form a binding site for the arsonate hapten. nih.gov This finding is a key example of TCR alpha chain centricity, where one chain of the TCR plays a dominant role in antigen recognition. The V alpha 3 gene segment, in combination with different J alpha segments and various beta chains, can confer reactivity to arsonate in the context of at least three different MHC molecules (I-Ad, I-Ak, and Ld). nih.gov

Studies on the structural requirements for T-cell recognition of tyrosine-azobenzene-arsonate have revealed exquisite specificity. In rats, there is a high degree of specificity for the AsO3H2 group, whereas in mice, some cross-reactivity is observed with other acidic groups. nih.gov The azo linkage and the phenolic ring of tyrosine are also essential for specific recognition. nih.gov

Helper T Cell (Th) Functions and Their Impact on Antibody and Cell-Mediated Immunity

Helper T (Th) cells play a crucial role in orchestrating both humoral and cell-mediated immunity. In the context of this compound, ABA-specific Th cells are essential for the production of antibodies against ABA-protein conjugates. A bifunctional antigen, (4-hydroxy-5-iodo-3-nitrophenyl)acetyl-epsilon-aminocaproyl-L-tyrosine-azobenzene-p-arsonate [NIP-cap-TYR(ABA)], was shown to induce a strong antibody response against the NIP-cap moiety but very little against ABA-TYR in rats and guinea pigs. nih.gov However, prior immunization with ABA-TYR primed the animals for an enhanced anti-NIP response, demonstrating the helper function of ABA-specific T cells. nih.gov

This helper activity is dose-dependent, with lower doses of ABA-TYR priming for an increased antibody response. nih.gov The T cell dependency of this helper function was confirmed in experiments with adult thymectomized, irradiated rats reconstituted with T-enriched lymphoid cells from ABA-TYR-primed syngeneic rats, which showed a good anti-NIP response. nih.gov In Lewis rats, ABA-specific helper T cell activity could be sensitively assayed by an increase in TNP-specific plaque-forming cells (PFC) in response to a TNP-haptenated ABA-peptide-Ficoll antigen. nih.gov The cells responsible for this helper activity were found to be W3/25+ and OX8-, consistent with a helper T cell phenotype. nih.gov

| Experimental System | Key Finding | Impact on Antibody Response | Reference |

|---|---|---|---|

| Rats and Guinea Pigs immunized with NIP-cap-TYR(ABA) | Prior immunization with ABA-TYR enhances the anti-NIP antibody response. | Demonstrates ABA-specific T cell helper function. | nih.gov |

| Thymectomized, irradiated rats reconstituted with T cells | Reconstitution with ABA-TYR-primed T cells restores a robust anti-NIP response. | Confirms the T cell dependency of the helper function. | nih.gov |

| Lewis rats immunized with ABA-N-acetyl-L-tyrosine | ABA-specific helper activity leads to a significant increase in TNP-specific PFCs. | Provides a sensitive in vivo assay for ABA-specific helper T cell function. | nih.gov |

Suppressor T Cell (Ts) Mechanisms and Soluble Suppressor Factors

The immune response to this compound is tightly regulated, in part, by the activity of suppressor T (Ts) cells. These cells can inhibit both DTH and antibody responses. The suppressor pathway is complex and involves a cascade of interactions between different T cell subsets. An anti-idiotypic second-order T suppressor cell (Ts2) has been shown to inhibit DTH responses, but its activity is dependent on the presence of cross-reactive-idiotype (CRI)-bearing T cells in ABA-primed mice. nih.govnih.gov

A significant breakthrough in understanding Ts cell function came with the generation of T cell hybridomas that produce soluble suppressor factors. A T cell hybridoma, F12, was created by fusing spleen cells from mice with induced ABA-specific suppressor T cells with a T lymphoma cell line. nih.gov This hybridoma produces a supernatant factor that can suppress DTH to ABA at high dilutions. nih.govpnas.org The F12 cell line has the surface marker phenotype of conventional ABA-specific suppressor T cells (Thy 1.2+, Lyt 1+,2-, surface immunoglobulin negative). nih.gov

This first-order suppressor factor (TsF1) has been further characterized and found to be composed of two distinct fragments following treatment with dithiothreitol. nih.gov One fragment binds to anti-I-J antibody, while the other does not. nih.gov Neither fragment alone is suppressive, but their combination reconstitutes the suppressive activity. nih.gov The I-J-negative portion is believed to be responsible for antigen specificity, while the I-J-positive portion influences the genetic restriction of the factor's activity. nih.gov

Immunoregulation and the Induction of Immune Tolerance to this compound

Immune tolerance, the state of unresponsiveness to a specific antigen, can be induced to this compound under certain conditions. The immunogenicity of the ABA conjugate plays a critical role in this process. Conjugates of ABA with L-amino acid polymers are immunogenic and are capable of inducing tolerance. nih.govnih.gov In contrast, conjugates with D-amino acid polymers or those with a high density of ABA groups are non-immunogenic and fail to induce tolerance. nih.govnih.gov

The finding that paired D- and L-polymer conjugates react comparably with preformed antibodies but differ significantly in their ability to induce tolerance suggests that simple binding to a receptor on an immune cell is not sufficient for tolerance induction. nih.govnih.gov It is proposed that a "processing" step, possibly involving enzymatic degradation, is necessary for an antigen to be able to induce either immunity or tolerance. nih.govnih.gov

Advanced Methodologies and Analytical Approaches in P Azobenzenearsonate Research

Synthetic Chemistry and Conjugation Methodologies for Immunological Applications

The generation of a robust immune response to a small molecule like p-azobenzenearsonate requires its covalent attachment to a larger carrier molecule, typically a protein. Furthermore, the synthesis of various derivatives of the hapten is crucial for detailed mapping of antibody binding sites.

The primary strategy for conjugating this compound to carrier proteins involves a two-step chemical process: the diazotization of p-arsanilic acid followed by an azo coupling reaction with the protein.

Diazotization of p-Arsanilic Acid: The process begins with the conversion of the primary aromatic amine of p-arsanilic acid into a highly reactive diazonium salt. This is typically achieved by treating p-arsanilic acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Azo Coupling to Carrier Proteins: The resulting diazonium salt is an electrophile that readily reacts with activated aromatic rings in the side chains of certain amino acids within the carrier protein. The primary targets for this azo coupling reaction are the phenolic ring of tyrosine and the imidazole ring of histidine. nih.govresearchgate.net To a lesser extent, the ε-amino group of lysine can also be modified. nih.gov The reaction is typically carried out at a slightly alkaline pH to facilitate the coupling. This process results in the formation of a stable azo bond (-N=N-) linking the p-benzenearsonate moiety to the protein carrier, creating the immunogenic conjugate.

The extent of hapten conjugation, or the hapten-to-carrier ratio, can be controlled by varying the reaction conditions, such as the molar ratio of the diazonium salt to the protein and the reaction pH. This ratio is a critical parameter as it can influence the magnitude and nature of the ensuing immune response.

Table 1: Key Steps in the Preparation of this compound-Carrier Conjugates

| Step | Reagents | Key Conditions | Target Amino Acid Residues |

| Diazotization | p-Arsanilic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0-5°C | N/A |

| Azo Coupling | Diazotized p-arsanilic acid, Carrier protein (e.g., KLH, BSA) | Alkaline pH | Tyrosine, Histidine, Lysine |

To meticulously probe the binding specificity of anti-p-azobenzenearsonate antibodies, a variety of hapten derivatives have been designed and synthesized. These derivatives typically involve modifications to the phenyl ring or the arsonate group of the ABA hapten. The goal is to identify which parts of the hapten are critical for antibody recognition and to understand the energetic contribution of different interactions.

Design Principles: The design of these analogs is guided by the desire to systematically alter the steric and electronic properties of the hapten. This includes:

Positional Isomers: Moving the arsonate group to the ortho or meta positions of the azobenzene moiety to assess the importance of its para positioning.

Ring Substituents: Introducing various substituents (e.g., methyl, nitro, halo groups) at different positions on the phenyl ring to probe for steric hindrance and electronic effects within the antibody combining site.

Arsonate Group Modifications: Replacing the arsonate group with other charged or uncharged functionalities, such as sulfonate or carboxylate groups, to evaluate the role of the arsonate's size, shape, and charge in binding.

Synthetic Approaches: The synthesis of these derivatives often employs standard organic chemistry techniques. For instance, substituted anilines can be used as starting materials for the diazotization and azo coupling reactions to generate ring-substituted ABA analogs. The Sonogashira coupling reaction can be utilized to introduce aryl substituents to create more complex analogs. mdpi.com The synthesis of these derivatives allows for a detailed structure-activity relationship analysis, providing a high-resolution map of the antibody's binding site interactions.

Structural Biology and Biophysical Characterization of this compound Interactions

A deep understanding of the molecular basis of anti-ABA antibody function has been achieved through a combination of high-resolution structural techniques and sophisticated protein engineering methods.

X-ray crystallography has provided atomic-level snapshots of the interactions between anti-ABA antibodies and the this compound hapten. The crystal structure of the antigen-binding fragment (Fab) of the murine monoclonal antibody 36-71, both alone and in complex with the hapten, has been particularly informative. caltech.edunih.govnih.gov

These structural studies have revealed that the ABA hapten binds in a deep pocket at the interface of the heavy (VH) and light (VL) chain variable domains. nih.gov The arsonate group is typically buried deep within this pocket, where it forms a network of hydrogen bonds and salt bridges with amino acid residues from the complementarity-determining regions (CDRs) of both the heavy and light chains.

In the 36-71 Fab, for example, the arsonate moiety of the hapten is contacted by Arg-96 of the light chain and Asn-35, Trp-47, and Ser-99 of the heavy chain. caltech.edunih.gov The phenyl ring of the hapten makes van der Waals contacts with aromatic residues, such as tyrosine, which line the binding pocket. caltech.edunih.gov These high-resolution structures have been instrumental in interpreting the results of mutagenesis studies and in providing a rational basis for engineering antibody affinity and specificity.

Table 2: Interacting Residues in the 36-71 Anti-p-AZOBENZENEARSONATE Antibody Fab Fragment

| Antibody Chain | Residue | Interaction with Hapten |

| Light Chain | Arg-96 | Contact with the arsonate group |

| Heavy Chain | Asn-35 | Contact with the arsonate group |

| Heavy Chain | Trp-47 | Contact with the arsonate group |

| Heavy Chain | Ser-99 | Contact with the arsonate group |

| Heavy Chain | Tyr-50 | Packing against the phenyl ring |

| Heavy Chain | Tyr-106 | Packing against the phenyl ring |

Amino acid sequencing of the variable regions of a large panel of anti-ABA monoclonal antibodies has provided a wealth of information about the genetic basis of the anti-ABA response and the role of somatic hypermutation in affinity maturation. nih.govnih.govresearchgate.net These studies have shown that the anti-ABA response in A/J mice is characterized by a dominant cross-reactive idiotype (CRI), indicating that many of the responding antibodies share structural features in their variable regions. nih.govnih.gov

Sequencing has revealed that while there is a canonical set of VH and VL gene segments that are frequently utilized in the anti-ABA response, somatic mutations are introduced throughout the variable regions during the immune response. nih.govplos.org These mutations can lead to significant increases in the affinity of the antibody for the ABA hapten. nih.gov

Site-directed mutagenesis has been a powerful tool to dissect the functional consequences of these naturally occurring mutations and to probe the roles of specific amino acid residues in hapten binding and idiotype expression. nih.govnih.gov By systematically replacing amino acids in the CDRs and framework regions of anti-ABA antibodies, researchers have been able to:

Confirm the importance of residues identified by X-ray crystallography in hapten binding. caltech.edunih.gov

Demonstrate that a single amino acid substitution can dramatically alter the fine specificity of an antibody.

Show that mutations can lead to a significant increase in binding affinity. nih.gov

Map the residues that are critical for the expression of specific idiotypes.

For instance, site-directed mutagenesis studies on the 36-71 antibody confirmed the crucial role of Arg-96 in the light chain for hapten binding. caltech.edu Other studies have shown that a single, invariant serine residue at the V-D junction of the heavy chain is essential for antigen binding in many anti-ABA antibodies. nih.gov

Affinity labeling is a technique used to covalently modify amino acid residues within the binding site of a protein, such as an antibody. This is achieved by using a reagent that is structurally similar to the ligand (in this case, the ABA hapten) but also contains a reactive group that can form a covalent bond with nearby amino acid side chains.

Photoaffinity Labeling: A particularly powerful form of affinity labeling is photoaffinity labeling. In this technique, the labeling reagent contains a photoreactive group, such as an azide or a diazirine, that is chemically inert until activated by UV light. nih.govsemanticscholar.org When the photoaffinity label is bound to the antibody's combining site, irradiation with UV light generates a highly reactive intermediate (a nitrene from an azide or a carbene from a diazirine) that rapidly forms a covalent bond with adjacent amino acid residues.

By using a radiolabeled or otherwise tagged photoaffinity analog of this compound, it is possible to specifically label and subsequently identify the amino acid residues that line the binding pocket. This technique provides valuable information about the proximity of different parts of the hapten to specific amino acids in the antibody combining site, complementing the structural data obtained from X-ray crystallography.

Spectroscopic Analysis of Hapten-Protein Conjugates (e.g., Extrinsic Cotton Effect)

Spectroscopic analysis of hapten-protein conjugates, particularly through the measurement of the extrinsic Cotton effect, provides valuable insights into the microenvironment of the hapten binding site. When a hapten like this compound (ABA) binds to a carrier protein, it can produce significant Cotton effects in the wavelength region corresponding to the absorption bands of the hapten. This phenomenon arises from the interaction of the hapten with an asymmetric region on the protein molecule.

The binding of haptens, such as 2,4-dinitrophenyl (DNP) or 2,4,6-trinitrophenyl (TNP), to proteins results in observable extrinsic Cotton effects. nih.govnih.gov These effects are indicative of the noncovalent binding of the hapten to an asymmetric area on the protein. nih.gov This interaction is significant as it can influence the characteristics of the anti-hapten antibodies that are subsequently produced. nih.gov Similarly, the specific binding of these hapten-protein conjugates to anti-hapten antibodies also generates distinct extrinsic Cotton effects. nih.gov

Studies have demonstrated that the reversible binding of haptens like DNP-lysine and TNP-lysine to antibodies or myeloma proteins produces substantial and characteristic extrinsic Cotton effects, which can be observed in circular dichroic spectra. nih.govnih.gov Despite similarities in the binding properties of different proteins, the circular dichroic spectra generated by the bound haptens can be markedly different. nih.govnih.gov This makes the analysis of extrinsic Cotton effects a powerful tool for probing the structure of the complex formed between a hapten and the antibody's active site. nih.govnih.gov

In Vitro and In Vivo Immunological Assay Systems

Lymphocyte Proliferation and Activation Assays

Lymphocyte proliferation assays are fundamental in vitro techniques used to measure the clonal expansion of lymphocytes following stimulation by an antigen or mitogen. hanc.info Specifically, CD4+ lymphocytes proliferate when they recognize antigenic peptides presented by Class II Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs). hanc.info This response is indicative of a pre-existing immunological memory to the specific antigen. hanc.info

In the context of this compound (ABA) research, various derivatives of azobenzenearsonate-tyrosine (ABA-Tyr) have been synthesized to investigate T cell proliferation. nih.gov Studies have shown that modifications to the amino and carboxyl groups at the alpha-carbon of tyrosine can prevent the induction of T cell proliferation. nih.gov This highlights the critical role of these charged groups in triggering ABA-L-Tyr-specific T cell responses. nih.gov

The proliferative response of T cells to ABA-N-acetyl-L-tyrosine (ABA-tyr) has been demonstrated in Lewis rats. While peritoneal exudate cells show the highest stimulation, lymph node cells exhibit a lower but significant response, and spleen cells are often non-responsive.

A time-sequence study in guinea pigs immunized with L-tyrosine-p-azobenzenearsonate (RAT) revealed a dissociation between different measures of cellular immunity. While peritoneal exudate cells (PEC) were largely positive for Migration Inhibition Factor (MIF) production between 2 and 5 weeks post-immunization, lymph node cells (LNC) showed a disconnect between MIF production and antigen-induced proliferation. nih.gov Many LNC cultures that were positive for proliferation tested negative for MIF production, particularly at 3 and 5 weeks post-immunization. nih.gov This suggests that different T cell populations or the same population at various differentiation stages may be responsible for these distinct immune functions. nih.gov

| Cell Type | Assay | Response to ABA-Tyr | Key Finding |

| Peritoneal Exudate Cells (PEC) | MIF Assay | Positive in 19 out of 27 animals over 2-5 weeks. nih.gov | Majority of negative results occurred at the 5-week mark. nih.gov |

| Lymph Node Cells (LNC) | MIF Assay & Proliferation | 14/28 positive for both; 13/28 negative for MIF but positive for proliferation. nih.gov | Dissociation observed between MIF production and proliferation. nih.gov |

| T Cells (B10.BR and B10.S mice) | Proliferation Assay | Proliferation dependent on charged groups at the alpha-carbon of tyrosine. nih.gov | Lack of carboxyl or amino groups abrogates T cell stimulation. nih.gov |

Cytokine Production and Cellular Mediator Analysis in this compound Responses

The immune response to haptens like this compound (ABA) involves the production of various cytokines and the interplay of cellular mediators that shape the nature and magnitude of the response. For instance, in delayed-type hypersensitivity (DTH) reactions, the release of inflammatory cytokines and chemokines is a hallmark of the elicitation phase. creative-biolabs.com This is initiated when memory T-lymphocytes are presented with the antigen by APCs. creative-biolabs.com

The cytokine profile can differ depending on the timing of the immune response. In a model of DTH to ovalbumin, draining lymph node cells produced predominantly interleukin-4 (IL-4) and IL-10 four days after immunization, while interferon-γ (IFN-γ) and IL-2 were dominant after eight days. This shift in cytokine production highlights the dynamic nature of the immune response over time.

Metabolic shifts within immune cells, such as macrophages, also play a crucial role in determining their inflammatory phenotype and cytokine output. For example, in lipopolysaccharide (LPS)-stimulated macrophages, there is an increased glucose flux into the pentose phosphate pathway, providing NADPH for pathogen killing and antioxidant defense. bmbreports.org Furthermore, metabolites like succinate can trigger a pro-inflammatory response, including the expression of IL-1β, by stabilizing hypoxia-inducible factor-1α (HIF-1α). bmbreports.org Conversely, α-ketoglutarate has immunomodulatory roles, pushing macrophages towards an anti-inflammatory phenotype. bmbreports.org

| Mediator | Role in Immune Response | Associated Cell Type/Condition |

| IL-4, IL-10 | Predominant in early DTH response (4 days). | Draining Lymph Node Cells |

| IFN-γ, IL-2 | Predominant in later DTH response (8 days). | Draining Lymph Node Cells |

| IL-1β | Pro-inflammatory cytokine. bmbreports.org | Macrophages (stimulated by succinate). bmbreports.org |

| NADPH | Substrate for pathogen killing and antioxidant defense. bmbreports.org | Macrophages (LPS-stimulated). bmbreports.org |

| α-ketoglutarate | Pushes towards an anti-inflammatory phenotype. bmbreports.org | Macrophages. bmbreports.org |

Delayed-Type Hypersensitivity Assessment Models (e.g., Footpad Swelling, Skin Testing)

Delayed-type hypersensitivity (DTH) is a T-cell mediated inflammatory reaction that can be assessed in vivo through models like footpad swelling and skin testing. creative-biolabs.com These models are instrumental in evaluating the cell-mediated immune response to antigens such as this compound (ABA). The reaction is characterized by localized swelling, redness, and cellular infiltration at the site of antigen challenge. creative-biolabs.com

The DTH response unfolds in two phases: a sensitization phase and an elicitation phase. creative-biolabs.com During sensitization, initial exposure to the antigen leads to the generation of memory T-lymphocytes. creative-biolabs.com In the subsequent elicitation phase, re-exposure to the antigen, often through subcutaneous injection in the footpad or intradermal injection in the ear, triggers the activation of these memory T-cells. creative-biolabs.com

Footpad swelling is a commonly used metric to quantify the DTH response. researchgate.netnih.gov The increase in footpad thickness is measured at various time points after the antigen challenge, typically peaking between 24 and 48 hours. nih.gov This swelling is a result of increased vascular permeability and the recruitment of inflammatory cells to the site. creative-biolabs.comnih.gov

Skin testing in guinea pigs has been used to demonstrate sensitivity to ABA conjugates. Immunization with a conjugate of diazotized arsanilic acid and polytyrosine can induce DTH that is demonstrable by skin tests with a variety of tyrosine-containing protein conjugates. nih.gov Interestingly, the hapten N-acetyltyrosine-azobenzenearsonate was found to suppress the delayed reaction to the tyrosine-azobenzenearsonate group. nih.gov

| Model | Method | Measurement | Key Findings in ABA Research |

| Footpad Swelling | Subcutaneous injection of antigen in the footpad. creative-biolabs.com | Increase in footpad thickness over time. researchgate.netnih.gov | Can be used to assess the induction and suppression of DTH to ABA. nih.gov |

| Skin Testing | Intradermal injection of antigen. | Induration and erythema at the injection site. creative-biolabs.com | Demonstrates sensitivity to ABA-protein conjugates and can be suppressed by specific haptens. nih.gov |

Adoptive Transfer Experiments for Dissecting Immune Cell Contributions

Adoptive transfer experiments are a powerful tool for dissecting the specific roles of different immune cell populations in the response to this compound (ABA). These studies involve the transfer of lymphoid cells from an immunized or suppressed animal to a naive recipient, allowing for the functional analysis of the transferred cells.

In studies of ABA-specific T cell responses in Lewis rats, passive transfer techniques have been employed to differentiate between various T cell functions. For instance, cells responsible for helper activity in the antibody response to ABA were found to appear sooner after immunization and were located primarily in peritoneal exudates and the spleen. nih.gov This is in contrast to the cells mediating DTH or in vitro proliferative responses, which were not found in the spleen. nih.gov

Furthermore, adoptive transfer has been crucial in demonstrating the role of suppressor T cells in regulating the immune response to ABA. The transfer of lymphoid cells from spleen and lymph nodes of rats rendered unresponsive to ABA-N-acetyl-tyrosine could induce unresponsiveness in recipient animals. nih.gov This indicates that suppressor T cells are key mediators of this tolerance.

Studies on the suppressor pathway regulating the T cell response to ABA-coupled cells have shown that the inhibition of DTH responses by second-order T suppressor cells (Ts2) is dependent on the presence of cross-reactive-idiotype (CRI)-bearing T cells in ABA-primed mice. nih.gov This highlights a complex cellular interaction involving different subsets of T cells in the regulation of the immune response.

| Transferred Cell Population | Source | Recipient | Outcome | Significance |

| Lymphoid cells (spleen, lymph nodes) | ABA-tyr suppressed rats | Naive rats | Induced unresponsiveness to ABA-tyr. nih.gov | Demonstrates the role of suppressor T cells in tolerance. |

| Peritoneal exudate cells | ABA-tyr immunized rats | Naive rats | Transfer of helper activity for antibody production. nih.gov | Identifies the location and timing of helper T cell activity. |

| Second-order T suppressor cells (Ts2) | Anti-idiotypic immunized mice | ABA-primed mice | Inhibition of DTH response. nih.gov | Elucidates the interaction between different T suppressor cell subsets. |

Radioimmunoassays and ELISA for Antibody and Idiotype Quantification

Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are highly sensitive techniques used for the quantification of antibodies and their idiotypes in response to this compound (ABA).

RIA is a competitive binding assay where a radiolabeled antigen competes with an unlabeled antigen for a limited number of antibody binding sites. revvity.commicrobenotes.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled antigen in the sample. revvity.commicrobenotes.com This method is capable of detecting very low concentrations of analyte, often in the picogram range, especially when high-affinity antibodies are used. revvity.com

ELISA is another powerful immunoassay that can be adapted to quantify antibodies and idiotypes. In the context of ABA research, an ELISA-based method has been used to determine the binding constants of an anti-arsanilate monoclonal antibody. nih.gov This analysis yielded values for the association rate constant (k1), the dissociation rate constant (k2), and the affinity (Ka). nih.gov

Anti-idiotype antibodies, which recognize the unique antigen-binding site of other antibodies, are valuable tools in pharmacokinetic and pharmacodynamic studies. creative-diagnostics.com ELISA assays can be developed using anti-idiotype antibodies to quantify the concentration of a specific "drug" antibody in serum. creative-diagnostics.com

| Assay | Principle | Application in ABA Research | Key Data Generated |

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to antibody. revvity.commicrobenotes.com | Quantification of anti-ABA antibodies. | Concentration of anti-ABA antibodies in biological samples. |

| ELISA | Enzyme-linked detection of antibody-antigen binding. | Determination of binding kinetics of anti-arsanilate antibodies; Quantification of specific antibody idiotypes. nih.govcreative-diagnostics.com | Association and dissociation rate constants, antibody affinity. nih.gov |

Establishment and Maintenance of Antigen-Specific T Cell Lines and Hybridomas

The generation of stable, long-term cultures of this compound (ABA)-specific T lymphocytes, including both T cell lines and hybridomas, is fundamental for the detailed investigation of the immune response to this hapten. These biological tools provide a consistent source of antigen-specific T cells, enabling reproducible studies of their function, receptor specificity, and interactions with other immune cells.

Establishment of this compound-Specific T Cell Lines

The establishment of ABA-specific T cell lines begins with the immunization of an animal, typically a mouse or rat, to generate a population of T lymphocytes reactive to the hapten.

Immunization Protocol: Lewis rats are commonly used for generating ABA-specific T cell responses. nih.govoup.comnih.gov A typical immunization strategy involves the administration of ABA conjugated to a carrier protein, such as N-acetyl-L-tyrosine (ABA-tyr), emulsified in an adjuvant. nih.govoup.comnih.gov Complete Freund's Adjuvant (CFA) is often used for the initial immunization to elicit a strong T cell response. nih.gov Subsequent boosts may use Incomplete Freund's Adjuvant (IFA).

Isolation and In Vitro Culture: Following immunization, draining lymph nodes or spleens are harvested to isolate the primed T cells. oup.com The isolated cells are then cultured in vitro and stimulated with the ABA-antigen to promote the proliferation of ABA-specific T cells. Peritoneal exudate cells have also been shown to be a good source of ABA-specific helper T cells for in vitro studies. nih.govnih.gov

The culture medium is typically RPMI-1640 supplemented with fetal calf serum, antibiotics, and other necessary nutrients to support T cell growth. oup.com To maintain the antigen-specific T cell population, periodic restimulation with the ABA antigen and antigen-presenting cells (APCs) is necessary. Cytokines such as Interleukin-2 (IL-2) are also added to the culture to support T cell proliferation and viability. news-medical.net

The following table outlines a general procedure for establishing ABA-specific T cell lines:

| Step | Procedure | Key Considerations |

| 1. Immunization | Inject Lewis rats with ABA-tyr in Complete Freund's Adjuvant (CFA). | The route of immunization (e.g., subcutaneous, intraperitoneal) and the dose of the antigen are critical for inducing a robust T cell response. |

| 2. Isolation of T cells | Harvest spleen and lymph nodes from immunized rats. | The timing of harvest after immunization is crucial to obtain a peak population of antigen-primed T cells. |

| 3. In Vitro Stimulation | Culture isolated lymphocytes with ABA-tyr. | The concentration of the antigen needs to be optimized to induce proliferation without causing activation-induced cell death. |

| 4. Expansion | Supplement the culture medium with IL-2 and other growth factors. | Continuous monitoring of cell viability and density is required. |

| 5. Maintenance | Periodically restimulate the T cell line with ABA-tyr and fresh APCs. | This step is essential to prevent the loss of antigen specificity and to continue the expansion of the desired T cell population. |

Generation of this compound-Specific T Cell Hybridomas

T cell hybridoma technology allows for the immortalization of antigen-specific T cells, providing a continuous and stable source of monoclonal T cell populations. The process involves the fusion of ABA-specific T cells with an immortal T cell lymphoma line.

Fusion and Selection: T cells from an immunized animal are fused with a T cell lymphoma partner line using a fusogen, most commonly polyethylene glycol (PEG). This process creates hybrid cells, or hybridomas, that inherit the antigen specificity of the primary T cell and the immortality of the lymphoma cell.

Following fusion, the cells are cultured in a selective medium, such as HAT medium (hypoxanthine-aminopterin-thymidine), which eliminates the unfused lymphoma cells. The unfused primary T cells have a limited lifespan and will also be eliminated from the culture. Only the successfully fused hybridoma cells will survive and proliferate.

Screening and Cloning: The resulting hybridomas are then screened for their specificity to ABA. This is typically done by assessing their ability to produce cytokines, such as IL-2, in response to stimulation with the ABA antigen. Hybridomas that show a positive response are then cloned by limiting dilution to ensure that the resulting cell line is derived from a single, antigen-specific T cell.

The table below summarizes the key steps in generating ABA-specific T cell hybridomas:

| Step | Procedure | Key Considerations |

| 1. T Cell Source | Isolate T cells from animals immunized with an ABA-conjugate. | A successful immunization protocol is a prerequisite for generating antigen-specific hybridomas. |

| 2. Cell Fusion | Fuse the isolated T cells with a suitable T cell lymphoma line using PEG. | The ratio of T cells to lymphoma cells and the concentration of PEG must be optimized for efficient fusion. |

| 3. Selection | Culture the fused cells in HAT medium. | This step is critical for selecting for successfully fused hybridoma cells. |

| 4. Screening | Test individual hybridoma clones for ABA-specific activation (e.g., IL-2 production). | A sensitive and specific screening assay is necessary to identify the desired hybridomas. |

| 5. Cloning | Isolate and expand single, ABA-specific hybridoma cells by limiting dilution. | This ensures the monoclonality and stability of the resulting T cell hybridoma line. |

| 6. Maintenance | Culture the stable hybridoma line in standard T cell culture medium. | Regular passaging is required to maintain the health and viability of the cell line. |

Research Findings from In Vitro Proliferation Assays

In vitro proliferation assays are a key method for characterizing the response of ABA-specific T cell lines. These assays measure the incorporation of radiolabeled thymidine (e.g., [3H]Tdr) into the DNA of dividing T cells upon stimulation with the antigen. The results of such an assay are presented below, demonstrating the antigen-specific proliferation of peritoneal exudate (P.E.) cells from rats immunized with ABA-tyr in CFA.

| Cell Source | Antigen Stimulant | Proliferation (Mean cpm ± SD) |

| Saline/CFA Immunized P.E. Cells | None | 2,701 ± 355 |

| Saline/CFA Immunized P.E. Cells | 90 µg ABA-tyr | 3,071 ± 390 |

| ABA-tyr/CFA Immunized P.E. Cells | None | 3,769 ± 223 |

| ABA-tyr/CFA Immunized P.E. Cells | 90 µg ABA-tyr | 45,160 ± 5,789 |

Data adapted from in vitro proliferation studies of antigen-primed peritoneal exudate cells. oup.com

The data clearly indicates that only T cells from rats immunized with ABA-tyr show a significant proliferative response when cultured with ABA-tyr, confirming the antigen-specificity of the established T cell population. oup.com

Theoretical and Conceptual Contributions of P Azobenzenearsonate Research to Immunology

Insights into Antibody Diversity Generation and Affinity Maturation Theories

The immune system's ability to generate a vast repertoire of antibodies from a limited set of genes is a cornerstone of adaptive immunity. Research utilizing p-azobenzenearsonate was instrumental in demonstrating how this diversity is achieved and refined over the course of an immune response.

Studies in A/J mice revealed that the humoral immune response to Ars is dominated by a recurring, cross-reactive idiotype (IdCR or CRI). nih.govnih.gov This observation provided a powerful tool to trace the genetic origins and developmental pathways of specific antibody families. Molecular analyses of monoclonal antibodies showed that this dominant idiotype was the product of a specific combination of VH, D, JH, Vκ, and Jκ gene segments. nih.gov However, further investigation showed that the IdCR+ antibody population was more diverse in the primary response than in the secondary response, suggesting a process of selective expansion and refinement. nih.gov

This refinement process, known as affinity maturation, was also explored in detail using the Ars system. Contrary to the prevailing theory that affinity maturation is driven by the simple dominance of high-affinity antibody clones, studies in Ars-immunized A/J mice showed a more complex picture. nih.gov While the average affinity of antibodies increased over time, this was not due to the major fraction of antibodies being high-affinity. Instead, it resulted from the progressive appearance of small subpopulations of high-affinity antibodies (e.g., 10⁷ M⁻¹) that were not present in the primary response. nih.gov The appearance and subsequent disappearance of these potent but non-dominant clones could explain the observed rise and fall in the average affinity of the total antibody pool during the maturation process. nih.gov

Furthermore, research comparing different mouse strains, such as A/J and BALB/c, highlighted the genetic underpinnings of antibody diversity. The response in BALB/c mice is dominated by a different idiotypic family, termed CRIC. nih.gov This family is a minor component in A/J mice. nih.gov The CRIC family itself is composed of subfamilies (CRIC1 and CRIC2) that utilize different VH germline genes but nearly identical Vκ genes, providing direct evidence of how combinatorial diversity (shuffling of gene segments) contributes to the antibody repertoire. nih.gov

| Finding | Mouse Strain | Key Insight | Citation |

|---|---|---|---|

| Dominant Cross-Reactive Idiotype (IdCR) | A/J | A single combination of V, D, and J gene segments dominates the secondary response, indicating clonal selection. | nih.gov |

| Affinity Maturation Mechanism | A/J | Maturation is driven by the progressive appearance of low-percentage, high-affinity clones, not by the dominance of these clones. | nih.gov |

| Idiotypic Subfamilies (CRIC1, CRIC2) | BALB/c | Demonstrates combinatorial diversity, where different VH genes combine with the same Vκ gene to create distinct antibody families. | nih.gov |

| Strain-Specific Idiotype Expression | A/J vs. BALB/c | Different inbred strains utilize distinct sets of germline genes to respond to the same antigen, highlighting the genetic basis of the antibody repertoire. | nih.gov |

Elucidation of T Cell Receptor-MHC-Antigen Recognition Paradigms

The interaction between the T cell receptor (TCR), a peptide antigen, and the Major Histocompatibility Complex (MHC) molecule is the central event in T cell-mediated immunity. oncohemakey.comnih.gov Studies using this compound conjugated to various carriers were pivotal in dissecting this trimolecular interaction and understanding the rules of MHC restriction.

When Ars (often abbreviated as ABA for azobenzenearsonate) is coupled to a carrier protein or polypeptide, it acts as a hapten, directing the specificity of the B-cell response, while the carrier provides epitopes for T-cell help. nih.govnih.gov This system allowed researchers to investigate how T cells recognize the hapten versus the carrier and how this recognition is controlled by MHC genes (known as I region genes in mice). nih.gov

Key experiments involved conjugating ABA to the synthetic terpolymer L-glutamic acid⁶⁰-L-alanine³⁰-L-tyrosine¹⁰ (GAT). nih.govnih.gov In mouse strains that are genetically non-responders to GAT, immunization with ABA-GAT surprisingly led to the activation of ABA-specific helper T cells. nih.gov These T cells could then provide help to B cells to produce anti-ABA antibodies. This demonstrated that T cells could be specific for the hapten and that this hapten-specific activation was under the control of a distinct MHC I region gene. nih.gov

Further studies using (responder x non-responder) F1 hybrid mice revealed a crucial concept: competition and MHC restriction. When these F1 mice were immunized with ABA-GAT, they generated both GAT-specific T cells and ABA-specific T cells. nih.gov Critically, the GAT-reactive T cells were restricted to the MHC haplotype of the responder parent, while the ABA-specific T cells were restricted to the MHC haplotype of the non-responder parent. nih.gov This elegant finding showed that the selection of which T cell population becomes activated is dictated by the MHC molecules available for antigen presentation and suggested a competition between different T cell clones for recognition of antigen-MHC complexes on the surface of antigen-presenting cells. nih.gov

| Antigen | Mouse Strain Genotype | Observed T Cell Response | Key Paradigm Illustrated | Citation |

|---|---|---|---|---|

| ABA-GAT | GAT Responder | Activation of GAT-specific helper T cells. | Carrier-specific T cell help. | nih.gov |

| ABA-GAT | GAT Non-Responder | Activation of ABA-specific helper T cells. | Hapten-specific T cell help under distinct genetic control. | nih.gov |

| ABA-GAT | (Responder x Non-Responder) F1 Hybrid | GAT-specific T cells restricted to responder MHC; ABA-specific T cells restricted to non-responder MHC. | MHC restriction and competition in T cell activation. | nih.gov |

| ABA-Tyr | Lewis Rats | Induction of ABA-specific helper T cells that require linked recognition of hapten and carrier. | Linked recognition for T-B collaboration. | nih.gov |

Contributions to the Understanding of Immunoregulatory Networks and Idiotypic Cascades

Niels Jerne's idiotype network theory proposed that the immune system regulates itself through a series of interactions based on the variable regions (idiotypes) of antibodies. An antibody (Ab1) elicits an anti-idiotype antibody (Ab2) that recognizes the unique determinants of Ab1. This Ab2 can, in turn, induce an Ab3 response, creating a regulatory cascade. The Ars system provided the first and most compelling experimental evidence to support this theory.

The existence of a predominant, cross-reactive idiotype (CRI or IdCR) in the anti-Ars response of A/J mice was the key that unlocked this area of research. nih.govnih.gov Because a large proportion of the antibodies to Ars shared this common idiotype, it was possible to generate anti-idiotypic antibodies to target and manipulate this specific immune response.

Seminal experiments demonstrated that administration of anti-CRI antibodies to A/J mice could specifically suppress their ability to produce CRI-positive anti-Ars antibodies upon subsequent immunization. nih.gov Despite this suppression, the mice still produced a normal amount of anti-Ars antibodies, but these antibodies lacked the CRI and expressed "private" idiotypes unique to each mouse. nih.gov This showed that the immune system has a latent repertoire of B cells that can be activated when a dominant response is suppressed, a key prediction of the network theory.

The Ars system was also used to dissect the cellular basis of these regulatory networks, including the role of suppressor T cells. It was shown that suppressor T cell factors (TsF) involved in regulating the Ars response also carried idiotypic markers. nih.gov This finding linked the T-cell and B-cell regulatory systems through shared idiotypes, suggesting a comprehensive immunoregulatory network controlling the response to a specific antigen.

| Idiotype Family | Abbreviation | Primary Mouse Strain | Key Characteristic | Citation |

|---|---|---|---|---|

| Cross-Reactive Idiotype | CRI or IdCR | A/J | A public idiotype that dominates the anti-Ars response, enabling studies of idiotypic regulation. | nih.govnih.gov |

| Cross-Reactive Idiotype C | CRIC | BALB/c | The dominant idiotype family in BALB/c mice, demonstrating strain-specific genetic control of the idiotype repertoire. | nih.gov |

Genetic Control of Immune Responsiveness and Disease Susceptibility

The study of the immune response to this compound in different inbred mouse strains provided foundational insights into the genetic control of immunity. These studies demonstrated that genes within and outside the MHC locus dictate the magnitude, specificity, and idiotypic characteristics of an immune response.

The most striking example of this genetic control comes from the comparison of A/J and BALB/c mice. As noted, the anti-Ars response in A/J mice is dominated by the IdCR idiotype, while the BALB/c response is characterized by the CRIC idiotype. nih.gov This difference is directly attributable to the different repertoires of immunoglobulin heavy chain variable region (VH) genes in these strains. nih.gov This demonstrated that the germline genetic makeup is a primary determinant of the potential antibody repertoire available to respond to an antigen.

Work with ABA-GAT conjugates further solidified the role of MHC-linked Immune response (Ir) genes. The ability to mount a T-cell response to the GAT carrier was shown to be controlled by genes in the MHC-I region. nih.govsemanticscholar.org Importantly, the ability to mount a hapten-specific (ABA) T-cell response was also found to be under the control of a separate I region gene. nih.gov This proved that Ir genes control responsiveness at the level of T-cell recognition of specific epitopes—in this case, either the carrier or the hapten—in the context of self-MHC molecules.

Furthermore, studies in the Ars system showed that even the expression level of a particular idiotype is controlled by multiple genetic factors. While V-region genes are paramount, background (non-MHC, non-immunoglobulin) genes also play a significant role in controlling the level of expression of certain idiotypes. nih.gov This polygenic control of immune responsiveness, elucidated through the Ars model, provided a framework for understanding why individuals within a population respond differently to pathogens and why some are more susceptible to autoimmune diseases.

| Genetic Locus | Gene Product | Function Controlled | Example from Ars System | Citation |

|---|---|---|---|---|

| Immunoglobulin Heavy Chain (Igh) | Antibody VH Regions | Determines the potential idiotype repertoire. | A/J mice predominantly use a VH gene for the IdCR, while BALB/c mice use a different set for the CRIC family. | nih.gov |

| Major Histocompatibility Complex (MHC I-Region) | Class II MHC Molecules (Ia antigens) | Restricts T-cell recognition of antigen; controls responder/non-responder status. | The response to the GAT carrier is controlled by an Ir gene; a separate Ir gene controls the T-cell response to the ABA hapten. | nih.govnih.gov |

| Background Genes (Non-MHC, Non-Igh) | Various | Modulate the magnitude of expression of specific idiotypes. | Non-V region genes influence the level of CRIC1 idiotype expression. | nih.gov |

Specific Research Applications and Model Systems Utilizing P Azobenzenearsonate

Utilization in Animal Models for Immune Response Studies

Animal models have been instrumental in elucidating the complex cellular and genetic factors that govern the immune response to p-Azobenzenearsonate. These models, primarily involving mice, rats, and guinea pigs, have provided a foundational understanding of both humoral and cell-mediated immunity.

In murine models, this compound has been extensively used to study the genetic control of the immune response. Research has demonstrated that the ability of mice to respond to ABA is linked to genes within the Major Histocompatibility Complex (MHC), specifically the I region. nih.govresearchgate.net These genes, known as Immune response (Ir) genes, dictate whether an animal will be a "responder" or "non-responder" to a particular antigen. researchgate.net

Studies using ABA conjugated to the terpolymer L-glutamic acid⁶⁰-L-alanine³⁰-L-tyrosine¹⁰ (GAT) have shown that in GAT non-responder mice, the immune system mounts a response against the ABA hapten, driven by ABA-specific T helper cells. nih.govresearchgate.net Conversely, GAT responder mice primarily activate GAT-specific T cells. nih.gov This selective activation of hapten- or carrier-specific T cells is controlled by the I region genes, highlighting a competitive process between different T cell populations. nih.gov

Furthermore, the ABA system has been crucial in studying idiotypes, which are unique antigenic determinants found on antibody variable regions. In A/J mice, a significant portion of the anti-ABA antibodies produced share a common idiotype, referred to as the cross-reactive idiotype (CRI). nih.gov The expression of this idiotype is genetically linked to the immunoglobulin heavy chain constant (CH) gene cluster. nih.gov This genetic marker has allowed for detailed tracking of specific B and T cell populations involved in the anti-ABA response.

The table below summarizes key findings from murine models:

| Feature Investigated | Key Findings | Mouse Strains |

| Genetic Control | Immune response to ABA is controlled by I region genes within the MHC. nih.govresearchgate.net | Responder and Non-responder strains |

| T-Cell Activation | Selective activation of hapten (ABA)-specific or carrier-specific T helper cells is determined by I region genetics. nih.gov | GAT responders and non-responders |

| Idiotypy | A major cross-reactive idiotype (CRI) is a genetic marker for a large proportion of anti-ABA antibodies in A/J mice. nih.gov | A/J, BALB/c, C.AL-20 |

| Immunoregulation | The ABA system has been used to induce and study suppressor T cells that regulate the immune response. | A/J |

In rats and guinea pigs, this compound, particularly when conjugated to L-tyrosine (ABA-Tyr), has been a classic model for studying delayed-type hypersensitivity (DTH). nih.govnih.gov This T-cell mediated response is characterized by a delayed inflammatory reaction at the site of antigen exposure.

Studies in rats have shown that immunization with ABA-Tyr can induce cellular sensitivity, which can be measured both in vivo through skin reactions and in vitro via lymphocyte proliferation and migration inhibition assays. nih.gov Notably, this DTH response occurs in the absence of detectable circulating antibodies, making it a pure model of cell-mediated immunity. nih.gov

Guinea pig models have also been extensively used to investigate the specificity of DTH. criver.com Immunization with ABA conjugated to polytyrosine can induce a DTH response that is predominantly directed against the ABA hapten itself, with less dependence on the carrier protein. criver.com This hapten-specific DTH has been a valuable tool for dissecting the molecular requirements for T-cell recognition and activation.

Key findings from rat and guinea pig models are highlighted below:

| Model Organism | Application | Key Observations |

| Rat | Induction of DTH | ABA-Tyr induces a reproducible DTH response characterized by skin reactions and lymphocyte activation, without antibody production. nih.gov |

| Guinea Pig | Study of DTH specificity | ABA conjugated to polytyrosine elicits a hapten-specific DTH response. criver.com |

| Rat & Guinea Pig | T-cell helper function | Prior immunization with ABA-Tyr can prime the immune system for an enhanced antibody response to a different hapten presented on the same carrier molecule. nih.gov |

Role in Investigating Specific Immune Cell Populations (B cells, T cells, APCs)